molecular formula C31H32N2 B12757079 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine CAS No. 135901-38-1

1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine

Cat. No.: B12757079
CAS No.: 135901-38-1
M. Wt: 432.6 g/mol
InChI Key: SAVNSLCVTVBUMW-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with phenylethyl and triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethylamine with triphenylpiperidinone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogues: Compounds like 2-fluoroacrylfentanyl and 2-methylacetylfentanyl share structural similarities with 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine.

    Phenethylamines: Compounds such as 2-phenylethylamine and its derivatives also exhibit structural and functional similarities.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

135901-38-1

Molecular Formula

C31H32N2

Molecular Weight

432.6 g/mol

IUPAC Name

2,3,6-triphenyl-1-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C31H32N2/c32-28-23-29(25-15-7-2-8-16-25)33(22-21-24-13-5-1-6-14-24)31(27-19-11-4-12-20-27)30(28)26-17-9-3-10-18-26/h1-20,28-31H,21-23,32H2

InChI Key

SAVNSLCVTVBUMW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(N(C1C2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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